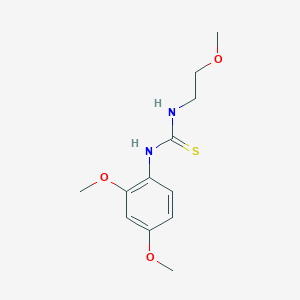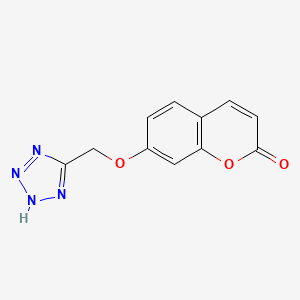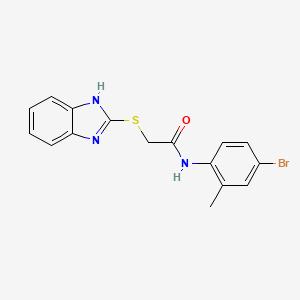![molecular formula C16H13F2NO2 B4615030 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of specific ketones with dimethyl oxalate in the presence of sodium methylate, leading to various reactions and products depending on the reactants and conditions. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester through the reaction of pentafluoroacetophenone with dimethyl oxalate showcases the complexity and specificity of synthesizing such compounds (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been elucidated through various spectroscopic techniques and single-crystal X-ray diffraction. The orthorhombic crystal system and detailed molecular geometry have been determined, offering insights into the bond lengths, angles, and overall molecular conformation which are crucial for understanding the compound's reactivity and interactions (Sadgir et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include nucleophilic substitutions and thermal cyclizations, leading to the formation of various products depending on the reaction conditions. The reactions can result in significant transformations, indicating the reactive nature of the fluoro and methoxy groups present in the compound. These reactions provide valuable insights into the compound’s chemical behavior and potential applications in synthesis and material science (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, can be significantly influenced by the molecular structure, particularly by the presence of difluorophenyl and methoxy groups. These properties are essential for determining the compound's suitability for various applications, from material science to pharmaceuticals. Detailed analysis and comparison with similar compounds help in understanding the influence of molecular modifications on physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are directly related to the compound's molecular structure. The presence of electron-withdrawing and electron-donating groups within the molecule can affect its acidity, basicity, and nucleophilicity. Studies on similar compounds, focusing on their spectroscopic characterization and reactivity, shed light on the chemical behavior of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, paving the way for its application in various chemical reactions and as potential intermediates in organic synthesis (Sadgir et al., 2020).
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
A study focused on the synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which are structurally related to the specified compound. These derivatives were synthesized, characterized, and assessed in vitro for their antioxidant activity. Their structural characterization included techniques such as NMR, ESI-mass spectrometry, FT-IR, UV/Vis, and elemental analysis. The antioxidant activities were evaluated using tests for free radical scavenging ability and superoxide dismutase mimetic activity, highlighting their potential as antioxidant agents (Sulpizio et al., 2016).
Antitumor Agents
Another study explored the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents. This research included structural analogs with substituted phenyl groups similar to the specified compound. These derivatives showed potent antiproliferative activities, inhibiting tubulin polymerization, disrupting microtubular structure in cancer cells, and inducing apoptosis. This indicates their potential as lead compounds for the development of new anticancer therapies (Greene et al., 2016).
Anticancer Activities of Novel Derivatives
Further research reported on the ultrasound-mediated synthesis of novel thiadiazolo[3,2-α]pyrimidine derivatives with substituted phenyl groups, similar to the query compound, evaluated for their in-vitro anticancer activities. Among these derivatives, one compound exhibited significant GI50 values against various human tumor cell lines. Docking studies and ADME prediction highlighted their potential as anticancer agents with good drug-like properties (Tiwari et al., 2016).
Optical and Dielectric Properties in Materials Science
In the realm of materials science, studies on fluorinated diamine derivatives related to the specified compound have been conducted to explore their impact on the optical and dielectric properties of polyimide thin films. This research contributes to understanding how specific substituent groups, such as difluorophenyl and methoxyphenyl, influence the materials' properties, which is crucial for the development of advanced materials with tailored features (Jang et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-15-7-4-12(17)10-14(15)18/h2-10,19H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRPLHYSAKUXHD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)
![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)
![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)
![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)
![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)




![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)